molecular formula C21H25N5O4 B2410990 8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896318-72-2

8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2410990
CAS RN: 896318-72-2
M. Wt: 411.462
InChI Key: GLTZIFDWOUUJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study by Zagórska et al. (2009) focused on synthesizing derivatives of imidazo[2,1-f]purine-2,4-dione, evaluating their affinity for serotonin 5-HT(1A) receptors and their potential anxiolytic and antidepressant activities in preclinical tests (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

  • In a 2015 study, Zagórska et al. synthesized and tested arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones for their affinity for serotoninergic and dopaminergic receptors. The study highlighted the importance of a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity Studies

  • A 2016 study by Zagórska et al. explored octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines, analyzing their receptor affinity for serotonin and dopamine receptors and their inhibitory potencies for phosphodiesterases. This study provided insights into the structural features responsible for receptor and enzyme activity (Zagórska et al., 2016).

Biological Evaluation for Potential Antidepressant Agents

  • Another study conducted by Zagórska et al. (2016) involved the synthesis and evaluation of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds were tested for their serotonin receptor affinity and phosphodiesterase inhibitor activity, providing potential lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Selective A3 Adenosine Receptor Antagonists

  • Research by Baraldi et al. (2005) synthesized and evaluated 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, identifying potent and selective A(3) adenosine receptor antagonists. These findings are significant for understanding the interaction of these compounds with adenosine receptors (Baraldi et al., 2005).

SAR and Docking Studies

  • Baraldi et al. (2008) extended their studies on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, evaluating the effect of various substitutions at different positions. They performed docking and 3D-QSAR studies to better understand the binding disposition of these compounds at the A(3) adenosine receptor, contributing to the development of more potent and hydrophilic molecules (Baraldi et al., 2008).

properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-12(2)10-25-19(27)17-18(23(4)21(25)28)22-20-24(17)11-13(3)26(20)15-8-7-14(29-5)9-16(15)30-6/h7-9,11-12H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTZIFDWOUUJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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